7-benzyl-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-benzyl-8-((2-methoxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Studies have shown that derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant analgesic and anti-inflammatory activities. For instance, new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties have been pharmacologically evaluated and found to possess notable analgesic properties. The analgesic and anti-inflammatory effects were particularly strong in benzylamide derivatives, suggesting the potential of benzyl-substituted purine diones in developing new pharmacological agents (Zygmunt et al., 2015).
Metal Complex Synthesis
The synthesis and study of mixed ligand-metal complexes of purine derivatives, including 1,3-dimethyl-7H-purine-2,6-dione, have been explored. These complexes have shown interesting properties that could have implications in various fields, including catalysis and materials science. By studying the coordination of these purine derivatives with metal ions through nitrogen and other atoms, researchers can gain insights into potential applications in developing new materials or catalytic systems (Shaker, 2011).
Properties
IUPAC Name |
7-benzyl-8-(2-methoxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-19-14-13(15(22)20(2)17(19)23)21(11-12-7-5-4-6-8-12)16(18-14)25-10-9-24-3/h4-8H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMIVPLCUBIWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCOC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.